3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide
Description
This compound features a pyrazole core substituted with ethyl and methyl groups at positions 1, 3, and 5, respectively. The 4-position of the pyrazole is linked to a propanamide chain, terminating in a 2-(4-hydroxyphenyl)ethyl group.
Properties
Molecular Formula |
C18H25N3O2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C18H25N3O2/c1-4-21-14(3)17(13(2)20-21)9-10-18(23)19-12-11-15-5-7-16(22)8-6-15/h5-8,22H,4,9-12H2,1-3H3,(H,19,23) |
InChI Key |
HDOFNWGFBJOWEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CCC(=O)NCCC2=CC=C(C=C2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Propanamide Group: The resulting 1-ethyl-3,5-dimethyl-1H-pyrazole is then reacted with 3-bromopropionyl chloride to form the propanamide derivative.
Coupling with Hydroxyphenyl Ethyl Group: Finally, the propanamide derivative is coupled with 2-(4-hydroxyphenyl)ethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: The compound is evaluated for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Compound A : 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide (MFCD02668909)
- Structural Differences : Replaces the propanamide chain with a hydrazide group and substitutes the 4-hydroxyphenylethyl group with a 3-ethoxy-2-hydroxybenzylidene moiety.
- Impact: The hydrazide group increases hydrogen-bonding capacity (two additional H-bond donors), while the ethoxy group enhances lipophilicity (logP ≈ 3.2 estimated). This compound may exhibit improved solubility in polar solvents compared to the target.
Compound B : N-(3-acetylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide (D475-2505)
- Structural Differences : Substitutes the ethyl/dimethylpyrazole with a thiazolyl-pyrazole hybrid and replaces the hydroxyphenylethyl group with an acetylphenyl moiety.
- The acetyl group reduces polarity (logP = 4.55), favoring membrane permeability.
Core Pyrazole Modifications
Compound C : 2-[1-(5-Chloro-1H-indole-2-carbonyl)piperidin-4-yl]-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide (L075-1195)
- Structural Differences : Retains the 1-ethyl-3,5-dimethylpyrazol-4-yl group but links it to a piperidine-indole-propanamide backbone.
- Impact : The indole-piperidine moiety increases molecular weight (484.04 g/mol vs. ~380 g/mol estimated for the target) and logP (estimated >5), suggesting enhanced blood-brain barrier penetration.
Data Table: Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
